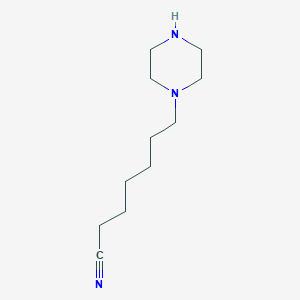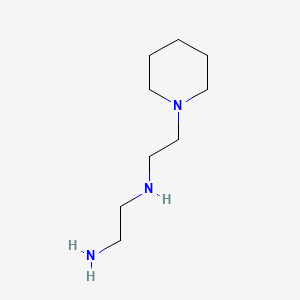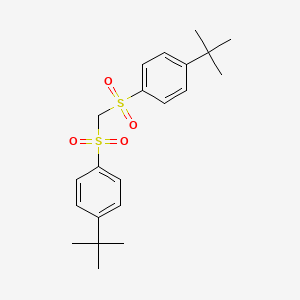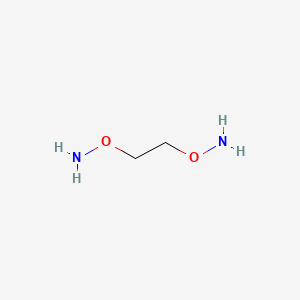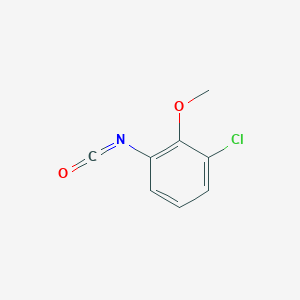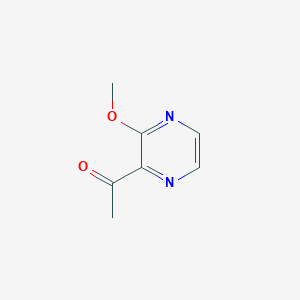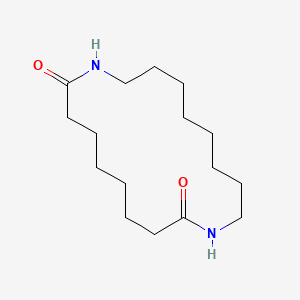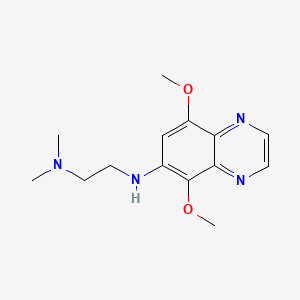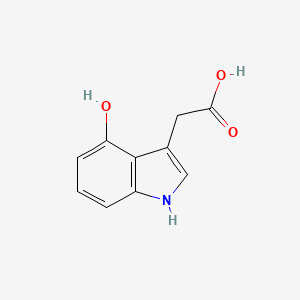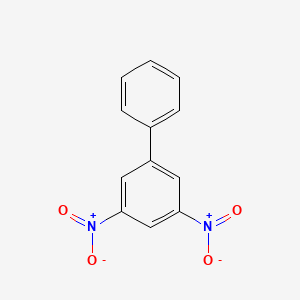
3,5-Dinitro-1,1'-biphenyl
Übersicht
Beschreibung
3,5-Dinitro-1,1’-biphenyl is an organic compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It consists of two benzene rings connected by a single bond, with nitro groups attached at the 3 and 5 positions on one of the benzene rings. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .
Wirkmechanismus
Pharmacokinetics
It is known that nitroaromatic compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of 3,5-Dinitro-1,1’-biphenyl can be influenced by various environmental factors . These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological system in which the compound is present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dinitro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . This method typically requires a base, such as potassium carbonate, and a solvent like toluene, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 3,5-Dinitro-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and activate the benzene ring towards electrophiles.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 3,5-Dinitro-1,1’-biphenyl.
Reduction: The major product is 3,5-diamino-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-1,1’-biphenyl has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Dinitro-1,1’-biphenyl
- 4,4’-Dinitro-1,1’-biphenyl
- 2,4-Dinitrotoluene
Comparison: 3,5-Dinitro-1,1’-biphenyl is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2,2’-dinitro-1,1’-biphenyl has nitro groups on adjacent carbons, which can lead to different steric and electronic effects compared to the 3,5-dinitro isomer .
Eigenschaften
IUPAC Name |
1,3-dinitro-5-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZJLRGGVLHBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205364 | |
| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-80-0 | |
| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


